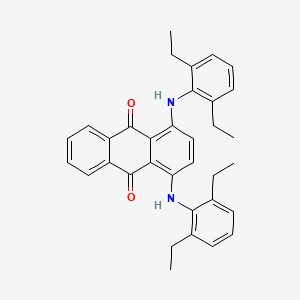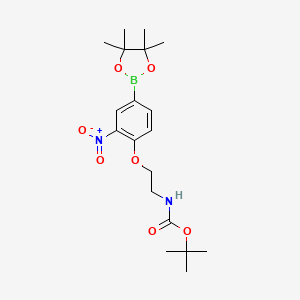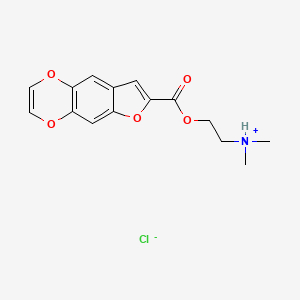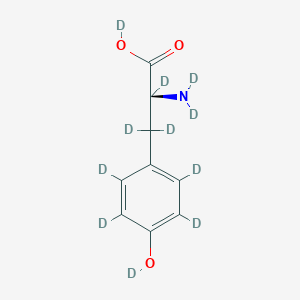
N-bis(Azide-PEG23)-N-(PEG24-Acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-bis(Azide-PEG23)-N-(PEG24-Acid) is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. These compounds are known for their high solubility in water and biocompatibility, making them useful in various scientific and industrial applications. The azide and acid functional groups present in this compound allow for versatile chemical modifications and conjugations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(Azide-PEG23)-N-(PEG24-Acid) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule. This is achieved by reacting polyethylene glycol (PEG) with a bifunctional linker.
Azidation: The PEGylated product is then subjected to azidation, where azide groups are introduced. This is usually done using sodium azide in the presence of a suitable solvent.
Acid Functionalization: The final step involves the introduction of acid groups to the PEG chain. This can be achieved through various chemical reactions, such as esterification or amidation.
Industrial Production Methods
Industrial production of N-bis(Azide-PEG23)-N-(PEG24-Acid) follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are reacted with bifunctional linkers in industrial reactors.
Azidation in Bulk: The PEGylated product is then azidated using industrial-grade sodium azide.
Acid Functionalization at Scale: The final acid functionalization is carried out in large reactors, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-bis(Azide-PEG23)-N-(PEG24-Acid) undergoes various chemical reactions, including:
Click Chemistry: The azide groups readily participate in click chemistry reactions, such as the Huisgen cycloaddition, forming stable triazole linkages.
Esterification and Amidation: The acid groups can undergo esterification and amidation reactions, allowing for the formation of esters and amides.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Copper Catalysts: Employed in click chemistry reactions.
Carbodiimides: Used in esterification and amidation reactions.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Esters and Amides: Formed through esterification and amidation of the acid groups.
Scientific Research Applications
N-bis(Azide-PEG23)-N-(PEG24-Acid) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.
Industry: Used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-bis(Azide-PEG23)-N-(PEG24-Acid) involves its ability to form stable linkages with other molecules through its azide and acid functional groups. The azide groups participate in click chemistry reactions, forming triazole linkages, while the acid groups can form esters and amides. These reactions enable the compound to act as a versatile linker and conjugation agent in various applications.
Comparison with Similar Compounds
Similar Compounds
Azido-PEG24-Acid: Similar in structure but lacks the bis-azide functionality.
Azido-PEG23-Acid: Similar but with a shorter PEG chain.
Bis-Azido-PEG23: Lacks the acid functionality.
Uniqueness
N-bis(Azide-PEG23)-N-(PEG24-Acid) is unique due to its combination of azide and acid functional groups, along with its long PEG chains. This combination provides enhanced solubility, biocompatibility, and versatility in chemical modifications, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C147H293N7O72 |
|---|---|
Molecular Weight |
3310.9 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C147H293N7O72/c148-152-150-2-8-158-14-20-164-26-32-170-38-44-176-50-56-182-62-68-188-74-80-194-86-92-200-98-104-206-110-116-212-122-128-218-134-140-224-142-136-220-130-124-214-118-112-208-106-100-202-94-88-196-82-76-190-70-64-184-58-52-178-46-40-172-34-28-166-22-16-160-10-4-154(5-11-161-17-23-167-29-35-173-41-47-179-53-59-185-65-71-191-77-83-197-89-95-203-101-107-209-113-119-215-125-131-221-137-143-225-141-135-219-129-123-213-117-111-207-105-99-201-93-87-195-81-75-189-69-63-183-57-51-177-45-39-171-33-27-165-21-15-159-9-3-151-153-149)6-12-162-18-24-168-30-36-174-42-48-180-54-60-186-66-72-192-78-84-198-90-96-204-102-108-210-114-120-216-126-132-222-138-144-226-146-145-223-139-133-217-127-121-211-115-109-205-103-97-199-91-85-193-79-73-187-67-61-181-55-49-175-43-37-169-31-25-163-19-13-157-7-1-147(155)156/h1-146H2,(H,155,156) |
InChI Key |
BWKLMHXLEKEKAI-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


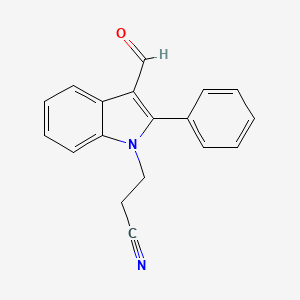
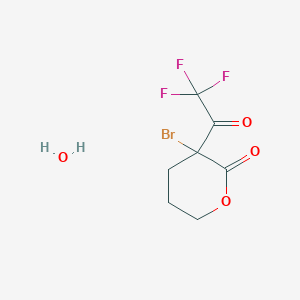
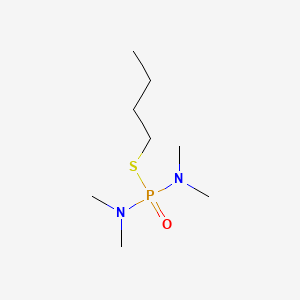
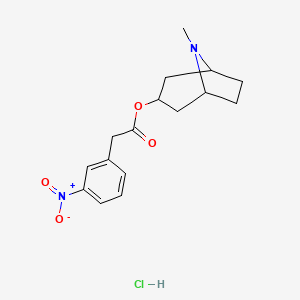
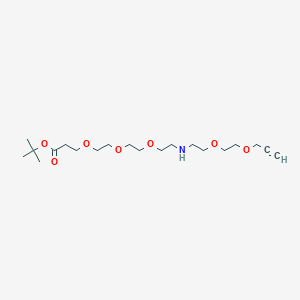
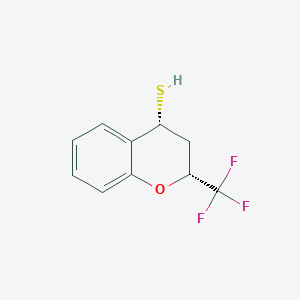
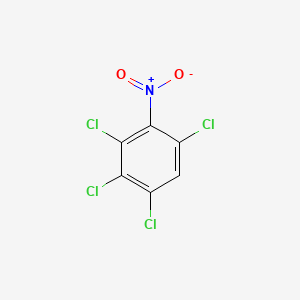
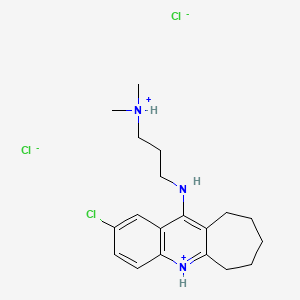
![8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13730459.png)
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)
